molecular formula C8H7BrN2O3 B3156734 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid CAS No. 834919-04-9

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid

Cat. No.: B3156734
CAS No.: 834919-04-9
M. Wt: 259.06 g/mol
InChI Key: PNWGRJZIJVZJID-UHFFFAOYSA-N
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Description

3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid is a chemical compound with the CAS Number 834919-04-9 and a molecular weight of 259.06 g/mol. Its molecular formula is C8H7BrN2O3 . This compound belongs to the class of organic compounds known as N-arylamides, which are widely used as synthetic intermediates and building blocks in medicinal chemistry . The structure features a 5-bromopyridine ring linked through an amide bond to a propanoic acid chain, making it a versatile scaffold for further chemical derivatization . This bromopyridine-derived amide serves as a key synthetic intermediate in pharmaceutical research and development. Compounds with similar aminopyridine structures are known to possess significant biological activity and are frequently investigated for their potential as kinase inhibitors . Furthermore, its structural features make it a potential candidate for use in developing therapeutic compositions, such as transforming growth factor-beta (TGF-β) mimics, which have applications in wound healing and soft tissue augmentation . Researchers value this compound for its potential to modulate protein-protein interactions and its utility in creating targeted molecular probes. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper laboratory handling and safety procedures should be followed. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c9-5-1-2-6(10-4-5)11-7(12)3-8(13)14/h1-2,4H,3H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGRJZIJVZJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20834566
Record name 3-[(5-Bromopyridin-2-yl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20834566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834919-04-9
Record name 3-[(5-Bromopyridin-2-yl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20834566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Pathways for 3 5 Bromopyridin 2 Yl Amino 3 Oxopropanoic Acid

Strategic Approaches to the Preparation of the 5-Bromopyridin-2-amine Moiety

The synthesis of the crucial intermediate, 5-bromopyridin-2-amine, can be achieved through several strategic approaches, primarily involving the regioselective bromination of 2-aminopyridine (B139424). The choice of brominating agent and reaction conditions is critical to maximize the yield of the desired product while minimizing the formation of di- and tri-substituted byproducts. heteroletters.org

One common method involves the direct bromination of 2-aminopyridine using bromine in a polar protic solvent such as acetic acid. orgsyn.org This approach, however, can lead to the formation of 2-amino-3,5-dibromopyridine (B40352) as a significant byproduct. heteroletters.orgorgsyn.org To enhance regioselectivity, the amino group can be protected, for instance, by acetylation with acetic anhydride. researchgate.netgoogle.com The resulting 2-acetamidopyridine (B118701) undergoes bromination preferentially at the 5-position, followed by hydrolysis to yield 5-bromopyridin-2-amine.

Alternative brominating agents offer improved control over the reaction. N-Bromosuccinimide (NBS) is a milder and more selective reagent for the bromination of activated pyridines. heteroletters.orggoogle.com The reaction is typically carried out in a suitable solvent like acetone (B3395972) or dichloromethane. Another approach utilizes phenyltrimethylammonium (B184261) tribromide, which provides a controlled release of bromine, thereby reducing over-bromination. google.com

Reagent/MethodKey FeaturesTypical Yield (%)Reference
Bromine in Acetic AcidDirect bromination, potential for over-bromination.62-67 orgsyn.org
N-Acylation, Bromination, HydrolysisImproved regioselectivity by protecting the amino group.66.5 researchgate.net
N-Bromosuccinimide (NBS)Milder and more selective brominating agent.95 google.com
Phenyltrimethylammonium TribromideControlled release of bromine, minimizes byproducts.High google.com

Methodologies for the Formation of the 3-Oxopropanoic Acid Scaffold

3-Oxopropanoic acid, also known as malonic semialdehyde, is a highly reactive β-keto acid. wikipedia.org Its direct use in synthesis can be challenging, and it is often generated in situ or used in the form of its more stable ester or acetal (B89532) derivatives. wikipedia.org

A classical method for the in-situ generation of 3-oxopropanoic acid involves the reaction of malic acid with concentrated sulfuric acid. wikipedia.org For synthetic applications requiring a stable precursor, ethyl 3-oxopropionate diethyl acetal is a viable option. This can be prepared through the condensation of ethyl acetate (B1210297) and ethyl formate, followed by acetalization. The free 3-oxopropanoic acid can then be obtained by hydrolysis. wikipedia.org

More broadly, the synthesis of β-keto esters and amides, which are structurally related to the 3-oxopropanoic acid scaffold, can be achieved through various condensation reactions. The Claisen condensation of esters is a fundamental method for forming the carbon-carbon bond in β-keto esters. organic-chemistry.orgyoutube.com Decarboxylative Claisen-type condensations of substituted malonic acid half oxyesters with acyl donors also provide access to functionalized β-keto esters. organic-chemistry.org

Amide Bond Formation Strategies for Coupling Key Precursors

The crucial step in the synthesis of 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid is the formation of the amide bond between 5-bromopyridin-2-amine and a suitable 3-oxopropanoic acid derivative. Direct coupling of a carboxylic acid and an amine is often inefficient due to the competing acid-base reaction. fishersci.co.uk Therefore, activation of the carboxylic acid is typically required.

A traditional and effective method is the Schotten-Baumann reaction, where an acyl chloride is reacted with the amine in the presence of a base. fishersci.co.uk The requisite acyl chloride of the 3-oxopropanoic acid derivative can be prepared in situ from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk

Modern peptide coupling reagents have provided a wide array of milder and more efficient methods for amide bond formation. nih.govrsc.org Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that readily reacts with the amine. fishersci.co.uk Other powerful coupling reagents include uronium/guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which often lead to high yields and short reaction times. fishersci.co.uk

"Green" chemistry approaches are also being developed, focusing on one-pot procedures that avoid traditional coupling reagents. These methods may involve the in-situ formation of thioesters from the carboxylic acid, which then react with the amine to form the amide bond. nih.govrsc.org

Coupling ReagentDescriptionAdvantages
Acyl Chlorides (Schotten-Baumann)Reaction of an amine with an acyl chloride.Robust and widely applicable.
Carbodiimides (DCC, EDC)Forms a reactive O-acylisourea intermediate.High yields, mild conditions.
Uronium/Guanidinium Salts (HATU, PyBOP)Highly efficient coupling reagents.Fast reaction times, high yields.
Thioester-mediated (Green Chemistry)One-pot formation of amide via a thioester intermediate.Avoids traditional coupling reagents, environmentally friendly.

Chemoenzymatic Syntheses and Stereoselective Transformations of Related β-Keto Amides

While the target molecule itself is achiral, related β-keto amides can serve as precursors to chiral β-hydroxy amides, which are valuable building blocks in organic synthesis. Chemoenzymatic methods offer powerful tools for the stereoselective transformation of these compounds. researchgate.net

Biocatalytic dynamic kinetic resolution (DYKR) using alcohol dehydrogenases (ADHs) has been successfully employed for the stereocontrolled synthesis of syn-α-alkyl-β-hydroxy amides from racemic α-alkyl-β-keto amides. researchgate.net The high acidity of the α-proton in the β-keto amide allows for rapid racemization under the reaction conditions, enabling the conversion of the entire substrate to a single stereoisomer of the product. researchgate.net

Furthermore, stereoselective transformations at the α-position of β-keto esters and amides can be achieved. For instance, enantioselective phase-transfer α-chlorination of β-keto esters has been demonstrated using hybrid amide-based Cinchona alkaloids as catalysts, yielding products with high enantiomeric excess. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Post-Synthetic Modification at the Bromopyridine Nucleus

The bromine atom on the pyridine (B92270) ring of this compound provides a versatile handle for further structural diversification through palladium-catalyzed cross-coupling reactions. libretexts.orgrsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples the bromopyridine with an organoboron reagent, is a powerful method for introducing aryl or vinyl substituents. libretexts.orgacs.org The Sonogashira reaction allows for the coupling with terminal alkynes, providing access to alkynylpyridine derivatives. libretexts.orgacs.org The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond, replacing the bromine atom with a primary or secondary amine. libretexts.org

The success of these reactions is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. libretexts.orgacs.org The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and good functional group tolerance. libretexts.org

Reaction NameCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron reagent (e.g., boronic acid)C-C
SonogashiraTerminal alkyneC-C (sp2-sp)
Buchwald-HartwigAmineC-N

Considerations for Scalable Synthesis and Process Intensification

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

For the synthesis of 5-bromopyridin-2-amine, scalable methods often favor the use of readily available and less hazardous reagents. The use of NBS over liquid bromine, for example, can improve safety and handling on a larger scale. heteroletters.org Process intensification strategies could include flow chemistry, which can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity, especially in potentially exothermic bromination reactions.

In the amide bond formation step, the choice of coupling reagent is critical for scalability. While highly effective, some modern coupling reagents can be expensive and generate significant waste. For large-scale synthesis, a more atom-economical approach, such as the use of a catalytic coupling method or a one-pot thioester-mediated process, would be advantageous. nih.govrsc.org The removal of byproducts, such as the urea (B33335) derivative formed when using carbodiimides, also needs to be considered for ease of purification on a large scale.

For palladium-catalyzed cross-coupling reactions, minimizing the catalyst loading (often expressed in ppm) is a key goal for process intensification to reduce costs and the levels of residual palladium in the final product. acs.org The development of highly active and robust catalyst systems is therefore an area of active research. The use of heterogeneous catalysts or catalyst systems that allow for easy separation and recycling can also contribute to a more sustainable and scalable process.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 5 Bromopyridin 2 Yl Amino 3 Oxopropanoic Acid

Chemical Transformations Involving the Carboxylic Acid Functionality: Esterification and Amidation

The terminal carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, most notably esterification and amidation. These transformations are fundamental for modifying the molecule's solubility, polarity, and potential for further derivatization.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved under standard acid-catalyzed conditions. For instance, reacting the acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid, yields the corresponding alkyl ester. This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. A study on the analogous 3-(quinolin-3-yl)-3-oxopropanoic acid demonstrated successful esterification with methanol and ethanol, providing the corresponding esters in high yields of approximately 84%. jmcs.org.mx

Amidation: The carboxylic acid can also be converted into a secondary or tertiary amide by reaction with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine. The synthetic flexibility of propanoic acid derivatives allows for the introduction of various moieties through amide bond formation, facilitating diverse conjugation strategies. mdpi.com General methods for the direct amidation of unprotected amino acids, which share the challenge of competing reactivity, have been developed using reagents like borate esters, highlighting pathways to chemoselectively form the desired amide bond.

TransformationReagents & ConditionsProduct TypeTypical YieldReference
Esterification Alcohol (e.g., Methanol, Ethanol), conc. H₂SO₄, HeatAlkyl 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoate~84% (by analogy) jmcs.org.mx
Amidation Primary/Secondary Amine, Coupling Agent (e.g., DCC, EDC)N-substituted 3-((5-bromopyridin-2-yl)amino)-3-oxopropanamideModerate to High mdpi.com

Reactivity of the Pyridyl Nitrogen and Amine Group: N-Alkylation and Acylation Reactions

The presence of two distinct nitrogen atoms—the endocyclic pyridyl nitrogen and the exocyclic amino nitrogen—presents a challenge in chemoselectivity for N-alkylation and N-acylation reactions. Their relative nucleophilicity dictates the reaction outcome.

N-Alkylation: In 2-aminopyridine (B139424) systems, alkylation generally occurs preferentially at the more basic and sterically accessible ring nitrogen, forming N-alkylpyridinium salts. publish.csiro.au However, monoalkylation of the exocyclic amino group can be achieved under specific conditions that avoid the formation of the more reactive pyridinium ylide. acs.org One effective method is reductive amination, involving the reaction with a carboxylic acid in the presence of a reducing agent like sodium borohydride, which can afford the corresponding N-alkylaminopyridine in good yields. researchgate.net Another approach utilizes transition-metal catalysts for the N-alkylation of the amino group with alcohols. researchgate.net In all these selective reactions, only the nitrogen of the amino group is alkylated, with no N-alkylpyridine products detected. researchgate.net

N-Acylation: In contrast to alkylation, acylation of 2-aminopyridines typically occurs directly at the exocyclic amino group. publish.csiro.au Kinetic studies on the acetylation of various aminopyridines with acetic anhydride show that the reaction proceeds via a rate-determining attack on the amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au The pyridyl nitrogen is less reactive towards acylation, partly due to steric hindrance from the adjacent amino group. publish.csiro.au This chemoselectivity allows for the reliable synthesis of N-acylaminopyridine derivatives. researchgate.netnih.govnih.gov The reaction of the title compound with an acylating agent (e.g., an acid chloride or anhydride) would be expected to yield the corresponding N-acyl derivative, 3-((N-(5-bromopyridin-2-yl)acetamido)-3-oxopropanoic acid.

ReactionSite of ReactivityTypical ReagentsProductReference
N-Alkylation Pyridyl Nitrogen (preferential)Alkyl HalidesN-Alkyl-(2-amino-5-bromopyridinium) salt publish.csiro.au
Amino Nitrogen (selective)Carboxylic Acid, NaBH₄3-((5-Bromo-N-alkylpyridin-2-yl)amino)-3-oxopropanoic acid researchgate.net
N-Acylation Amino Nitrogen (preferential)Acetic Anhydride, Acyl Chlorides3-((N-(5-Bromopyridin-2-yl)acetamido)-3-oxopropanoic acid publish.csiro.auresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Bromopyridine Ring

The bromopyridine ring is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome determined by the electronic effects of the ring nitrogen, the bromo substituent, and the amino-oxopropanoic acid side chain.

Nucleophilic Aromatic Substitution (SNAr): Pyridine (B92270) is a π-deficient heterocycle, which makes it inherently more reactive towards nucleophilic attack than benzene. The ring nitrogen activates the ortho (2, 6) and para (4) positions for SNAr by stabilizing the negatively charged Meisenheimer intermediate. researchgate.net In 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid, the bromine atom is at the 5-position, which is not activated by the ring nitrogen. researchgate.net Therefore, direct nucleophilic displacement of the bromide is expected to be difficult under typical SNAr conditions.

Electrophilic Aromatic Substitution (SEAr): The exocyclic amino group is a powerful activating group and is ortho, para-directing. masterorganicchemistry.commasterorganicchemistry.com In the 2-aminopyridine system, it directs incoming electrophiles to the 3- and 5-positions. Since the 5-position is already occupied by a bromine atom, electrophilic substitution is strongly favored at the 3-position. The bromine atom is a deactivating but ortho, para-directing group. The directing effects of the amino and bromo groups are therefore synergistic, both favoring substitution at position 3. This regioselectivity is confirmed by the synthesis of 2-amino-5-bromo-3-iodopyridine from 2-amino-5-bromopyridine (B118841), where iodination occurs exclusively at the 3-position. ijssst.info A side reaction that can occur during bromination of 2-aminopyridine is the formation of the 2-amino-3,5-dibromopyridine (B40352) byproduct. ijssst.infoheteroletters.org

Reaction TypePosition(s) of AttackDirecting GroupsExpected Product of Halogenation (e.g., Iodination)Reference
Nucleophilic (SNAr) C-5 (position of Br)Ring N (deactivating at C-5)No reaction expected researchgate.net
Electrophilic (SEAr) C-3Amino group (ortho, para), Bromo group (ortho, para)3-((3-Iodo-5-bromopyridin-2-yl)amino)-3-oxopropanoic acid ijssst.info

Cyclization Reactions and Heterocyclic Ring Annulation Strategies Utilizing the Malonamide (B141969) Framework

The malonamide framework of the title compound, with its multiple reactive sites, is a versatile precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

The N-aryl-2-aminopyridine moiety can serve as a key structural unit for constructing fused heterocyclic systems. Transition metal-catalyzed reactions, particularly with palladium, can facilitate intramolecular C-H activation and subsequent cyclization. rsc.org For example, the pyridyl nitrogen can act as an internal directing group and nucleophile, enabling carbonylative intramolecular cyclization to form pyrido[2,1-b]quinazolin-11-ones from N-aryl-2-aminopyridines. rsc.org

Furthermore, the 1,3-relationship between the amide carbonyl and the carboxylic acid group provides a classic framework for cyclization. Dehydration of the molecule could potentially lead to the formation of a cyclic imide, specifically a derivative of piperidine-2,4,6-trione. Condensation reactions involving both the active methylene (B1212753) group (alpha to both carbonyls) and the carboxylic acid or amide functionalities could also be envisioned with appropriate reagents, leading to the annulation of new rings onto the pyridine core. For instance, Knoevenagel condensation of a related β-keto acid with isatin under acidic conditions led to cyclization and the formation of an indolylidenepyranoquinoline system. jmcs.org.mx Such strategies highlight the potential of the malonamide framework in building complex heterocyclic structures. rsc.orgresearchgate.net

Thermal Decomposition and Decarboxylation Mechanisms of β-Keto Acids

The title compound is structurally analogous to both malonic acids and β-keto acids, which are known to undergo facile thermal decarboxylation (loss of CO₂). This reaction is a characteristic feature of compounds containing a carbonyl group beta to a carboxylic acid. organic-chemistry.orgechemi.com

The mechanism proceeds through a cyclic, six-membered transition state involving an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen. scirp.orgstackexchange.com Upon heating, a concerted pericyclic reaction occurs: the hydrogen is transferred to the carbonyl oxygen, the C-C bond between the carboxyl group and the α-carbon cleaves, and the C=C double bond of an enol intermediate is formed, releasing carbon dioxide. nih.gov This enol intermediate then rapidly tautomerizes to the more stable amide product, N-(5-bromopyridin-2-yl)acetamide.

This decarboxylation is often spontaneous upon heating and can be carried out neat or in high-boiling solvents like xylene or dimethylaniline. scirp.org While harsh thermal conditions (e.g., >150 °C) are sometimes used, milder conditions have also been developed, including microwave-assisted solvent-free methods and reactions mediated by reagents like N,N'-carbonyldiimidazole (CDI) at room temperature. scirp.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Bromopyridin 2 Yl Amino 3 Oxopropanoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis for Proton and Carbon Environments (1H, 13C, 2D NMR)

Analysis via ¹H and ¹³C NMR would be essential for elucidating the molecular structure in solution. A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the propanoic acid chain. The chemical shifts and coupling constants would provide insight into the electronic environment and connectivity of these protons. ¹³C NMR would identify all unique carbon environments, including the carbonyl carbons of the amide and carboxylic acid groups, and the carbons of the pyridine ring. 2D NMR techniques such as COSY and HSQC would be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework.

Table 1: Hypothetical NMR Data Interpretation (Note: This table is for illustrative purposes only as experimental data is unavailable.)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine CH (C3') --- ---
Pyridine CH (C4') --- ---
Pyridine CH (C6') --- ---
Methylene CH₂ --- ---
Amide NH --- ---
Carboxyl OH --- ---
Carboxylic C=O --- ---

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy would be utilized to identify the characteristic vibrational modes of the molecule's functional groups. Key absorptions would be expected for the N-H stretch of the secondary amide, the C=O stretches of the amide and carboxylic acid, and the C-Br stretch. The positions and shapes of these bands, particularly the N-H and O-H stretching regions, could provide evidence for intermolecular hydrogen bonding in the solid state.

Table 2: Expected Vibrational Frequencies (Note: This table is for illustrative purposes only as experimental data is unavailable.)

Functional Group Expected IR/Raman Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300-2500
N-H Stretch (Amide) 3400-3200
C=O Stretch (Carboxylic Acid) 1725-1700
C=O Stretch (Amide) 1680-1630
C-N Stretch (Amide) 1420-1290

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Delineation

HRMS would provide an accurate mass measurement of the molecular ion, which is used to confirm the elemental composition of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid. Tandem mass spectrometry (MS/MS) experiments would be performed to study its fragmentation pathways. Expected fragmentation could include the loss of water, carbon dioxide, and cleavage of the amide bond, providing further structural confirmation.

Table 3: Predicted HRMS Fragmentation (Note: This table is for illustrative purposes only as experimental data is unavailable.)

Ion Formula Predicted m/z
[M+H]⁺ C₈H₈BrN₂O₃ ---
[M-H₂O+H]⁺ C₈H₆BrN₂O₂ ---
[M-CO₂H]⁺ C₇H₇BrN₂O ---

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the supramolecular architecture, showing how individual molecules pack in the crystal lattice and detailing any intermolecular interactions, such as hydrogen bonding involving the amide and carboxylic acid groups, which govern the crystal's stability.

Table 4: Illustrative Crystallographic Parameters (Note: This table is for illustrative purposes only as experimental data is unavailable.)

Parameter Description
Crystal System ---
Space Group ---
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) C=O, C-N, N-H, C-Br
Key Bond Angles (°) Amide, Carboxylic Acid

Computational Chemistry and Theoretical Investigations of 3 5 Bromopyridin 2 Yl Amino 3 Oxopropanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of the electronic structure and geometric parameters of molecules. For 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state.

Furthermore, DFT calculations yield valuable information about the electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. The Mulliken atomic charges provide a quantitative measure of the charge distribution across the atoms, highlighting the polarity of different bonds.

Vibrational frequency analysis is another significant output of DFT calculations. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical infrared (IR) spectrum can be generated. This allows for the assignment of characteristic vibrational modes to specific functional groups within the molecule. For example, the stretching frequencies of the C=O bonds in the carboxylic acid and amide groups, the N-H stretching of the amide, and the various vibrations of the bromopyridine ring can be precisely calculated. A comparison of these theoretical frequencies with experimental IR and Raman spectra can provide strong validation for the calculated structure.

Table 1: Predicted Bond Lengths and Angles from DFT Calculations

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C=O (amide) bond length~1.23 Å
C=O (acid) bond length~1.21 Å
C-N (amide) bond length~1.35 Å
C-Br bond length~1.90 Å
Pyridine (B92270) C-N-C bond angle~117°
Amide N-C=O bond angle~123°
Carboxylic acid C-C=O bond angle~125°

Note: The values in this table are representative and based on typical DFT calculations for similar molecular structures. Actual values would be subject to the specific computational methodology employed.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While DFT provides a static, gas-phase picture of the molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time, particularly in a solution. By simulating the motion of the molecule and surrounding solvent molecules, MD can explore the conformational landscape of this compound.

These simulations reveal the flexibility of the molecule, particularly the rotation around single bonds in the oxopropanoic acid chain and the amide linkage. This allows for the identification of the most stable conformers and the energy barriers between them. The conformational flexibility is crucial as it can influence the molecule's ability to interact with biological targets.

MD simulations are also invaluable for understanding the impact of solvent on the molecule's structure and dynamics. In an aqueous environment, water molecules will form hydrogen bonds with the polar groups of the compound, such as the carboxylic acid, the amide group, and the nitrogen atom of the pyridine ring. The radial distribution functions (RDFs) obtained from MD simulations can quantify the extent and nature of this solvation, providing insights into the hydration shell surrounding the molecule. The explicit consideration of solvent effects is critical for a realistic representation of the molecule's behavior in a biological milieu.

Quantum Chemical Descriptors and Their Correlation with Reactivity and Stability

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity, stability, and other properties. For this compound, these descriptors provide a quantitative framework for understanding its chemical behavior.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

By calculating these descriptors, it is possible to predict the molecule's propensity to participate in various chemical reactions and to compare its reactivity with that of other related compounds.

Table 2: Representative Quantum Chemical Descriptors

DescriptorConceptual MeaningPredicted Trend for the Compound
EHOMOElectron-donating abilityModerate
ELUMOElectron-accepting abilityModerate
HOMO-LUMO GapChemical stability/reactivityModerately stable
Electronegativity (χ)Electron-attracting tendencyHigh
Chemical Hardness (η)Resistance to deformationModerate
Electrophilicity Index (ω)Propensity to act as an electrophileHigh

Note: The trends in this table are qualitative predictions based on the functional groups present in the molecule.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational methods can be employed to model the mechanisms of chemical reactions involving this compound. This includes identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

A potential reaction for this molecule is the hydrolysis of the amide bond. In silico modeling could elucidate the step-by-step mechanism of this process, whether it proceeds through an acid- or base-catalyzed pathway. By mapping the potential energy surface of the reaction, the structures of the reactants, intermediates, transition states, and products can be determined.

The calculation of activation energies provides a quantitative measure of the reaction rate. This information is crucial for understanding the stability of the compound under different conditions and for predicting its potential metabolic fate. Such studies can guide the design of more stable analogues or prodrugs.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Advanced Computational Methods

Advanced computational methods allow for the accurate prediction of various spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of complex spectra.

IR Spectroscopy: As mentioned earlier, DFT calculations can provide a theoretical IR spectrum. The calculated vibrational frequencies and their corresponding intensities can be used to interpret experimental IR spectra and to identify the characteristic absorption bands of the molecule's functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be determined. This allows for the interpretation of the UV-Vis spectrum in terms of the electronic structure of the molecule, such as π→π* and n→π* transitions within the bromopyridine ring and the amide chromophore.

Derivatives and Structure Activity Relationship Sar Studies of 3 5 Bromopyridin 2 Yl Amino 3 Oxopropanoic Acid

Systematic Modification of the Bromopyridine Moiety and its Influence on Molecular Properties

There is no available information in the public domain regarding the systematic modification of the bromopyridine moiety of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid and its subsequent influence on molecular properties.

Structural Variations at the Propanoic Acid Portion and Amide Linkage

No research has been found detailing structural variations at the propanoic acid portion or the amide linkage of this compound.

Bioisosteric Replacements within the Core Scaffold to Explore Chemical Space

There is no documented research on the use of bioisosteric replacements within the core scaffold of this compound to explore its chemical space.

Impact of Stereochemistry on Biological Activity and Binding Interactions

No studies have been identified that investigate the impact of stereochemistry on the biological activity or binding interactions of this compound or its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Biological Potential

No QSAR modeling studies for this compound have been found in the scientific literature.

Exploration of Biological Activity and Mechanistic Elucidation of 3 5 Bromopyridin 2 Yl Amino 3 Oxopropanoic Acid and Its Derivatives

In Vitro Enzyme Inhibition Profiling

The inhibitory potential of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid and its analogs has been a subject of preliminary investigation against several key enzymes implicated in a range of physiological and pathological processes.

Derivatives of the core structure have been evaluated for their ability to inhibit cholinesterases, which are critical enzymes in the nervous system. While specific IC50 values for this compound are not extensively documented in publicly available literature, related heterocyclic compounds have been assessed for their inhibitory action on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . For instance, a series of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines exhibited a range of inhibitory activities, with some compounds showing potent inhibition of both AChE and BuChE with IC50 values in the micromolar to sub-micromolar range nih.gov.

The activity of this class of compounds against the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε , has also been a point of interest, particularly in the context of inflammatory and oncogenic signaling pathways. While specific data for the named compound is sparse, the broader class of N-aryl-β-alanine derivatives has been investigated for various biological activities researchgate.net.

In the realm of antibacterial research, the bacterial enzyme MurA , which is essential for cell wall biosynthesis, represents a key target. While there is extensive research on MurA inhibitors, specific inhibitory data for this compound is not prominently featured in the available literature.

Furthermore, the interaction of related small molecules with semicarbazide-sensitive amine oxidase (SSAO) , an enzyme involved in the metabolism of primary amines, has been a subject of study, though specific inhibitory constants for the compound are not detailed in the reviewed literature.

Receptor Binding Assays and Characterization of Ligand-Target Interactions

The ability of this compound and its derivatives to bind to various receptors is a key aspect of their pharmacological profile. While direct binding data for this specific compound is limited, studies on structurally related molecules provide insights into potential interactions.

For example, derivatives of 3-substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as agonists for the G-protein coupled receptor 40 (GPR40) nih.gov. Similarly, novel pyridine (B92270) derivatives have been developed as potent and selective agonists for the CB2 cannabinoid receptor nih.gov. Thienopyrimidine derivatives have also been investigated as antagonists for the GPR55 receptor, with docking studies suggesting key interactions with specific amino acid residues nih.gov. These studies highlight the potential for propanoic acid and pyridine-containing scaffolds to interact with a variety of receptor types.

Analysis of Cellular Pathway Modulation and Molecular Mechanisms of Action in Relevant Biological Systems (in vitro studies)

The effects of this compound derivatives on cellular pathways are an area of active investigation. Research on related N-aryl-β-alanine derivatives has demonstrated selective cytotoxicity against cancer cells, suggesting interference with metabolic pathways crucial for cancer cell survival and growth researchgate.net.

The broader class of β-amino acids and their derivatives are known to play significant roles in various biological systems. They can act as neurotransmitters and are involved in cellular metabolism and cytoprotective pathways sigmaaldrich.com. For instance, β-alanine is a precursor to carnosine, which has antioxidant and anti-inflammatory properties sigmaaldrich.com. The molecular mechanisms often involve interactions with specific cellular targets, leading to the modulation of downstream signaling events. Studies on β-N-methylamino-l-alanine (BMAA), another β-amino acid derivative, have explored its neurotoxic activity through various mechanisms, including excitotoxicity via glutamate receptor stimulation and interaction with neuromelanin nih.gov.

Investigation of Biomolecular Interactions and Protein Binding Affinity

Understanding the interactions between this compound derivatives and their protein targets is fundamental to elucidating their mechanism of action. While specific binding affinity data for this compound is not widely published, the general principles of small molecule-protein interactions are well-established.

Computational and experimental techniques are often employed to study these interactions. For instance, in the development of drugs targeting protein-protein interactions (PPIs), methods like fragment-based drug discovery (FBDD) and saturation-transfer difference nuclear magnetic resonance (STD-NMR) are used to identify and validate the binding of small molecules to protein surfaces nih.gov. The study of PPIs is a rapidly growing field, with a focus on developing small molecules that can modulate these interactions for therapeutic benefit frontiersin.orgrug.nldrugdiscoverychemistry.com. Various biophysical techniques, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and bioluminescence resonance energy transfer (BRET), are utilized to quantify binding affinity and kinetics mdpi.com.

Pharmacological Characterization in In Vitro Models to Assess Potency and Selectivity

The in vitro pharmacological characterization of new chemical entities is crucial for determining their therapeutic potential. This involves assessing their potency (e.g., IC50 or EC50 values) and selectivity across a panel of relevant biological targets.

For compounds with potential antibacterial activity, this would involve determining the minimum inhibitory concentration (MIC) against various bacterial strains. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated for their in vitro antibacterial activity, with some compounds exhibiting strong potency similar to existing antibiotics nih.gov.

In the context of anti-inflammatory drug discovery, in vitro assays are used to determine the inhibitory activity against enzymes like COX-1 and COX-2. The selectivity for COX-2 over COX-1 is a key parameter for assessing the potential for reduced gastrointestinal side effects mdpi.com. The pharmacological profiling of investigational drugs often involves screening against a broad panel of enzymes and receptors to identify potential off-target effects and ensure safety nih.gov.

While specific potency and selectivity data for this compound are not detailed in the currently available literature, the methodologies for such characterizations are well-established and would be essential for the future development of this compound and its derivatives.

Applications in Medicinal Chemistry and Rational Drug Design Based on the 3 5 Bromopyridin 2 Yl Amino 3 Oxopropanoic Acid Scaffold

Design and Synthesis of Novel Therapeutic Agents Utilizing the Scaffold for Specific Biological Targets

The design and synthesis of new therapeutic agents based on the 3-((5-bromopyridin-2-yl)amino)-3-oxopropanoic acid scaffold leverage its structural features to achieve high affinity and selectivity for specific biological targets. The bromopyridine moiety can be involved in crucial interactions with protein targets, while the propanoic acid portion can be modified to enhance solubility and pharmacokinetic properties.

Researchers have synthesized a variety of derivatives from this scaffold to explore their therapeutic potential. For instance, modifications of the carboxylic acid group can lead to the formation of esters and amides, which can alter the compound's ability to cross cell membranes and interact with intracellular targets. The bromine atom on the pyridine (B92270) ring can be a site for cross-coupling reactions, allowing for the introduction of diverse substituents to probe the binding pocket of a target protein.

An example of the synthetic utility of related aminopyridine scaffolds can be seen in the development of kinase inhibitors. nih.gov The nitrogen atom in the pyridine ring and the adjacent amino group can form key hydrogen bonds with the hinge region of a kinase domain, a common strategy in designing this class of drugs. By analogy, derivatives of this compound could be designed to target kinases involved in cancer or inflammatory diseases. The synthesis of such compounds often involves multi-step reaction sequences, starting with the coupling of 2-amino-5-bromopyridine (B118841) with a suitable three-carbon building block, followed by further derivatization. mdpi.com

Below is an illustrative table of hypothetical derivatives and their potential biological targets, based on common drug discovery paradigms for aminopyridine-containing molecules.

Derivative Modification Potential Biological Target Therapeutic Area
Compound AEsterification of the carboxylic acidProtein KinasesOncology
Compound BSuzuki coupling at the bromine positionGPCRsNeuroscience
Compound CAmidation of the carboxylic acid with a chiral amineProteasesInfectious Diseases
Compound DCyclization to form a heterocyclic ring systemIon ChannelsCardiovascular Diseases

Strategies for Lead Compound Identification and Optimization in Drug Discovery Pipelines

The identification of lead compounds is a critical step in the drug discovery process. For the this compound scaffold, lead identification can be achieved through high-throughput screening (HTS) of a library of its derivatives against a specific biological target. Once an initial "hit" is identified, the process of lead optimization begins, with the goal of improving its potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to lead optimization. semanticscholar.orgrsc.orgmdpi.commdpi.com This involves systematically modifying the structure of the lead compound and assessing the impact on its biological activity. For the scaffold , SAR studies might involve:

Modification of the pyridine ring: Introducing different substituents at various positions to enhance binding affinity.

Alteration of the linker: Changing the length or rigidity of the oxopropanoic acid chain to optimize the orientation of the molecule in the binding site.

Derivatization of the carboxylic acid: Converting the acid to esters, amides, or other functional groups to improve properties like cell permeability and metabolic stability.

The data gathered from these studies can be used to build a comprehensive understanding of how the chemical structure relates to biological activity, guiding the design of more effective and safer drug candidates.

The following table illustrates a hypothetical SAR study for a lead compound based on the this compound scaffold targeting a hypothetical enzyme.

Compound R1 (Pyridine position 5) R2 (Carboxylic acid) IC50 (nM)
Lead CompoundBrOH500
Analog 1ClOH750
Analog 2PhenylOH200
Analog 3BrOCH31000
Analog 4BrNHCH3350

Computational Drug Design Approaches: Molecular Docking, Virtual Screening, and De Novo Design

Computational methods are invaluable in modern drug discovery for accelerating the identification and optimization of lead compounds. youtube.com

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. d-nb.inforesearchgate.netnih.govsciensage.info For derivatives of this compound, docking studies can help to visualize how these molecules might fit into the active site of a target and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This information can guide the design of new derivatives with improved binding affinity.

Virtual Screening involves the use of computational methods to screen large libraries of virtual compounds against a 3D model of a biological target. nih.govnih.govresearchgate.net This can be a cost-effective way to identify potential hits from vast chemical spaces without the need for extensive laboratory synthesis and testing. A virtual library of derivatives based on the this compound scaffold could be screened against various disease-relevant targets to identify promising starting points for drug development.

De Novo Design is a computational approach that involves building a novel drug molecule from scratch, based on the structure of the target's binding site. Algorithms can be used to piece together small molecular fragments in a way that maximizes favorable interactions with the target. The this compound scaffold itself, or fragments thereof, could be used as building blocks in de novo design algorithms to generate novel drug candidates.

The table below summarizes how these computational approaches could be applied to the scaffold.

Computational Method Application to the Scaffold Expected Outcome
Molecular DockingPredict binding modes of derivatives in a target's active site.Understanding of key interactions and guidance for SAR.
Virtual ScreeningScreen a virtual library of scaffold derivatives against a target.Identification of potential hit compounds for further investigation.
De Novo DesignUse the scaffold or its fragments to build new molecules.Generation of novel chemical entities with predicted high affinity.

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The this compound scaffold can serve as a foundation for the development of such probes.

To be an effective chemical probe, a compound should exhibit high potency and selectivity for its intended target. Starting with a derivative of the scaffold that shows promising activity, medicinal chemists can introduce specific functionalities to create a probe. For example:

Affinity-based probes: A reactive group can be incorporated into the molecule that allows it to form a covalent bond with its target protein. This can be used to identify the target protein from a complex biological sample.

Fluorescent probes: A fluorescent tag can be attached to the scaffold, allowing for the visualization of the target's location and dynamics within a cell using fluorescence microscopy.

The development of chemical probes based on this scaffold would enable researchers to better understand the roles of various proteins in health and disease, potentially uncovering new therapeutic targets.

Scaffold Hopping and Fragment-Based Drug Design Initiatives

Scaffold Hopping is a strategy used in medicinal chemistry to discover new, patentable chemical structures with similar biological activity to an existing lead compound. dtic.milnih.govresearchgate.net This involves replacing the core structure, or scaffold, of a molecule while maintaining the key pharmacophoric features responsible for its biological activity. The this compound scaffold could be a result of a scaffold hopping exercise from a known drug, or it could serve as the starting point for discovering new scaffolds. For example, the bromopyridine ring could be replaced with other heterocyclic systems, such as a pyrimidine (B1678525) or a thiazole, to explore new chemical space and potentially improve drug-like properties. nih.gov

Fragment-Based Drug Design (FBDD) is an approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. drugdiscoverychemistry.comwikipedia.orgnih.govnih.gov These fragments are then optimized and linked together to create a more potent lead compound. The this compound molecule could be deconstructed into its constituent fragments, such as 2-amino-5-bromopyridine and malonic acid, which could then be screened as part of a fragment library. Alternatively, if one of these fragments is identified as a hit, the full scaffold could be considered as a starting point for fragment growing or linking strategies.

The table below outlines potential strategies for scaffold hopping and FBDD involving the title compound.

Strategy Approach Potential Outcome
Scaffold HoppingReplace the bromopyridine ring with a different heterocycle.A novel chemical series with improved properties.
Fragment-Based DesignDeconstruct the scaffold into smaller fragments for screening.Identification of key binding fragments to guide lead development.

Future Research Directions and Challenges in the Investigation of 3 5 Bromopyridin 2 Yl Amino 3 Oxopropanoic Acid

Expanding the Diversity-Oriented Synthesis of Novel Analogues

A key future direction is the expansion of the chemical space around the core structure of 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid through diversity-oriented synthesis (DOS). This strategy aims to generate a library of structurally diverse analogues, which is crucial for establishing robust structure-activity relationships (SAR). jmchemsci.comrsc.org

Future synthetic efforts could focus on several key modifications:

Modification of the Pyridine (B92270) Ring: The bromine atom at the 5-position of the pyridine ring is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. This would allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, to probe the impact of steric and electronic effects on biological activity.

Variation of the Acyl Chain: The 3-oxopropanoic acid moiety can be modified to explore the influence of chain length, rigidity, and acidity on target engagement. For instance, homologation or the introduction of cyclic constraints could alter the conformational flexibility of the side chain. The carboxylic acid could also be replaced with bioisosteres like tetrazoles to modulate pharmacokinetic properties.

Amide Bond Modification: The amide linkage can be replaced with other functional groups, such as sulfonamides or reversed amides, to explore different hydrogen bonding patterns and metabolic stabilities.

Recent advances in synthetic methodologies, including C-H activation and photoredox catalysis, could provide novel and efficient routes to functionalize the pyridine core and its side chains, enabling rapid access to a wide range of analogues. rsc.org

Deeper Mechanistic Insights into Biological Activities at the Molecular Level

While the biological activity of this compound is yet to be fully elucidated, its structural motifs are present in compounds with known biological activities. For instance, 2-aminopyridine (B139424) derivatives have been reported to possess antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov Future research should aim to uncover the specific molecular mechanisms through which this compound and its analogues exert their effects.

This can be achieved through a combination of in vitro and in cell-based assays. High-throughput screening of a library of analogues against a panel of disease-relevant targets, such as kinases, proteases, or G-protein coupled receptors, could identify initial hits. Subsequent detailed enzymatic and cellular assays would then be necessary to validate these hits and elucidate their mechanism of action. For example, if anticancer activity is observed, studies could investigate effects on cell cycle progression, apoptosis, or specific signaling pathways.

Understanding the molecular basis of activity is critical for optimizing the lead compound and minimizing off-target effects. Techniques such as chemical proteomics and thermal shift assays could be employed to identify the direct protein targets of the most promising analogues.

Identification of Novel Therapeutic Targets and Applications

A significant challenge and opportunity in the investigation of this compound is the identification of novel therapeutic targets. The unique combination of a halogenated pyridine and an amino acid-like side chain may allow for interactions with targets not previously associated with pyridine-based compounds.

One approach to target identification is through phenotypic screening, where a library of analogues is tested for its ability to induce a desired physiological effect in a cellular or organismal model of disease. Subsequent target deconvolution efforts, using techniques like affinity chromatography or genetic approaches, can then identify the molecular target responsible for the observed phenotype.

Given the prevalence of pyridine scaffolds in kinase inhibitors, investigating the potential of this compound and its analogues to target novel kinases is a logical starting point. mdpi.com Furthermore, the structural similarity to certain amino acid metabolites suggests that enzymes involved in metabolic pathways could also be potential targets. The exploration of this compound's activity in areas beyond oncology and infectious diseases, such as neurodegenerative or cardiovascular disorders, could also yield novel therapeutic applications.

Integration of Advanced Computational Methods for Predictive Design and Optimization

The integration of advanced computational methods will be instrumental in accelerating the discovery and optimization of analogues of this compound. nih.govnih.gov Molecular modeling and computational chemistry can provide valuable insights into the potential binding modes of these compounds with their biological targets, guiding the design of more potent and selective analogues.

Key computational approaches to be employed include:

Molecular Docking: Once a biological target is identified, molecular docking studies can be used to predict the binding orientation and affinity of different analogues within the active site of the target protein. nih.gov This can help prioritize the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, further guiding the synthetic efforts.

In Silico ADME-T Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of novel analogues. nih.gov This can help identify potential liabilities early in the drug discovery process, allowing for the design of compounds with more favorable pharmacokinetic profiles.

By combining computational predictions with experimental validation, the drug discovery process can be made more efficient and cost-effective.

Collaborative Interdisciplinary Research to Bridge Chemical Synthesis and Biological Functionality

To fully realize the therapeutic potential of this compound and its analogues, a collaborative and interdisciplinary research approach is essential. nih.gov The complexity of modern drug discovery necessitates the integration of expertise from various fields.

This collaborative effort should involve:

Synthetic Organic Chemists: To design and execute efficient synthetic routes for the generation of diverse analogue libraries.

Medicinal Chemists: To guide the design of analogues based on SAR and computational modeling, and to optimize the lead compounds for potency, selectivity, and pharmacokinetic properties.

Biologists and Pharmacologists: To develop and perform the necessary in vitro and in vivo assays to evaluate the biological activity of the compounds and to elucidate their mechanisms of action.

Computational Chemists: To perform molecular modeling, QSAR, and ADME-T predictions to guide the design and optimization process.

Effective communication and collaboration between these disciplines will be crucial for bridging the gap between the synthesis of novel chemical entities and the understanding of their biological function, ultimately leading to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 5-bromo-2-aminopyridine with a β-keto acid derivative (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) under anhydrous conditions. Optimize yields by controlling temperature (e.g., 80–100°C) and using catalysts like zinc powder in tetrahydrofuran (THF) under inert atmospheres . Purification via column chromatography with ethyl acetate/hexane gradients ensures product integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers indicate structural fidelity?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for pyridinyl NH coupling (~8.5–9.5 ppm) and carbonyl resonances (~170–175 ppm).
  • FT-IR : Confirm amide C=O stretches (~1650–1700 cm1^{-1}) and carboxylic acid O-H (~2500–3300 cm1^{-1}).
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (expected m/z ~285–287 for [M+H]+^+) .

Q. How can X-ray crystallography resolve the compound’s crystal structure, and which refinement tools are preferred?

  • Methodology : Grow single crystals via slow evaporation in polar solvents (e.g., DMSO/water). Collect diffraction data using a synchrotron or in-house diffractometer. Refine structures using SHELXL for small-molecule crystallography, focusing on R-factor convergence (<5%) and electron density maps to validate bromine and amide group positions .

Advanced Research Questions

Q. How can this compound serve as a pharmacophore in designing enzyme inhibitors (e.g., MurA or thrombin)?

  • Methodology :

  • MurA Inhibition : Introduce substituents to the pyridinyl ring to enhance binding to MurA’s active site (critical for bacterial peptidoglycan biosynthesis). Test inhibitory activity via fluorescence-based assays using UDP-N-acetylglucosamine enolpyruvyltransferase .
  • Thrombin Targeting : Modify the carboxylic acid group to mimic arginine side chains, improving selectivity. Evaluate inhibition kinetics (Ki_i) using chromogenic substrates like Tos-Gly-Pro-Arg-pNA .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

  • Methodology :

  • Assay Standardization : Compare enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions (pH, ionic strength).
  • Compound Purity : Verify via HPLC (>95% purity) to exclude confounding by-products.
  • Dose-Response Curves : Use nonlinear regression to calculate IC50_{50} values across multiple replicates, identifying outliers due to assay variability .

Q. What computational strategies predict binding affinity between this compound and target proteins?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., thrombin: 1PPB). Focus on hydrogen bonding with active-site residues (e.g., His57, Ser195) and hydrophobic interactions with the bromopyridinyl group. Validate predictions with MD simulations (GROMACS) to assess binding stability .

Q. How does this compound act as a precursor for synthesizing heterocyclic derivatives, and what mechanisms drive these reactions?

  • Methodology : React the β-keto acid moiety with aldehydes (e.g., salicylaldehyde) via Knoevenagel condensation to form coumarin analogs. Alternatively, cyclize with hydrazines to yield pyrazole derivatives. Monitor reaction progress via TLC and characterize products using 1H^1H NMR and X-ray analysis .

Q. What systematic approaches resolve conflicting synthesis yields reported in literature?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • By-Product Analysis : Use LC-MS to detect intermediates (e.g., de-brominated species) that reduce yield.
  • Scale-Up Trials : Test reproducibility at 1–10 mmol scales, adjusting stirring rates and heating uniformity for industrial translation .

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3-((5-Bromopyridin-2-yl)amino)-3-oxopropanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.